molecular formula C20H24N4OSi B12987529 4-(1H-Indol-3-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

4-(1H-Indol-3-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B12987529
M. Wt: 364.5 g/mol
InChI Key: HTLPPMNZUBJQJS-UHFFFAOYSA-N
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Description

4-(1H-Indol-3-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features an indole moiety fused with a pyrrolopyrimidine ring system, which is further modified with a trimethylsilyl ethoxy group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Indol-3-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the construction of the pyrrolopyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of advanced techniques such as catalytic reactions, high-pressure reactors, and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indol-3-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(1H-Indol-3-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(1H-Indol-3-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved can vary depending on the biological context and the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-2-(1H-Indol-3-yl)-vinyl]-1-methyl-pyridinium iodide
  • 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl methanamine

Uniqueness

Compared to similar compounds, 4-(1H-Indol-3-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine stands out due to its unique combination of functional groups and structural features.

Properties

Molecular Formula

C20H24N4OSi

Molecular Weight

364.5 g/mol

IUPAC Name

2-[[4-(1H-indol-3-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C20H24N4OSi/c1-26(2,3)11-10-25-14-24-9-8-16-19(22-13-23-20(16)24)17-12-21-18-7-5-4-6-15(17)18/h4-9,12-13,21H,10-11,14H2,1-3H3

InChI Key

HTLPPMNZUBJQJS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC2=C(N=CN=C21)C3=CNC4=CC=CC=C43

Origin of Product

United States

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